Cas no 930111-07-2 (N-methyl-1-(thien-2-ylmethyl)piperid-4-ylmethylamine)

N-methyl-1-(thien-2-ylmethyl)piperid-4-ylmethylamine Chemical and Physical Properties
Names and Identifiers
-
- N-Methyl-[1-(thien-2-ylmethyl)piperid-4-yl]methylamine
- 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine
- 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine 97
- N-methyl-1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanamine
- 4-[(METHYLAMINO)METHYL]-1-(THIEN-2-YLMETHYL)PIPERIDINE 97%
- AKOS005290421
- N-Methyl-1-(1-(thiophen-2-ylmethyl)piperidin-4-yl)methanamine
- MS-22611
- N-Methyl-1-{1-[(thiophen-2-yl)methyl]piperidin-4-yl}methanamine
- DTXSID20640442
- methyl({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)amine
- N-METHYL-[1-(THIOPHEN-2-YLMETHYL)PIPERID-4-YL]METHYLAMINE
- CS-0458668
- FT-0712883
- 930111-07-2
- DB-079458
- N-methyl-1-(thien-2-ylmethyl)piperid-4-ylmethylamine
-
- Inchi: InChI=1S/C12H20N2S/c1-13-9-11-4-6-14(7-5-11)10-12-3-2-8-15-12/h2-3,8,11,13H,4-7,9-10H2,1H3
- InChI Key: JXFQDIBOGWDEEL-UHFFFAOYSA-N
- SMILES: CNCC1CCN(CC1)CC2=CC=CS2
Computed Properties
- Exact Mass: 224.13500
- Monoisotopic Mass: 224.13471982g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 43.5Ų
Experimental Properties
- PSA: 43.51000
- LogP: 2.50830
N-methyl-1-(thien-2-ylmethyl)piperid-4-ylmethylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR14912-250mg |
4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine |
930111-07-2 | 97% | 250mg |
£78.00 | 2024-05-25 | |
TRC | M103595-50mg |
N-methyl-[1-(thien-2-ylmethyl)piperid-4-yl]methylamine |
930111-07-2 | 50mg |
$ 70.00 | 2022-06-02 | ||
TRC | M103595-500mg |
N-methyl-[1-(thien-2-ylmethyl)piperid-4-yl]methylamine |
930111-07-2 | 500mg |
$ 340.00 | 2022-06-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529335-250mg |
N-methyl-1-(1-(thiophen-2-ylmethyl)piperidin-4-yl)methanamine |
930111-07-2 | 98% | 250mg |
¥777.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529335-1g |
N-methyl-1-(1-(thiophen-2-ylmethyl)piperidin-4-yl)methanamine |
930111-07-2 | 98% | 1g |
¥2083.00 | 2024-04-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-261578A-1g |
4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine, |
930111-07-2 | 1g |
¥2813.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-261578A-1 g |
4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine, |
930111-07-2 | 1g |
¥2,813.00 | 2023-07-11 | ||
TRC | M103595-100mg |
N-methyl-[1-(thien-2-ylmethyl)piperid-4-yl]methylamine |
930111-07-2 | 100mg |
$ 95.00 | 2022-06-02 | ||
Apollo Scientific | OR14912-1g |
4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine |
930111-07-2 | 97% | 1g |
£156.00 | 2024-05-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-261578-250 mg |
4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine, |
930111-07-2 | 250MG |
¥1,158.00 | 2023-07-11 |
N-methyl-1-(thien-2-ylmethyl)piperid-4-ylmethylamine Related Literature
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
Additional information on N-methyl-1-(thien-2-ylmethyl)piperid-4-ylmethylamine
Exploring the Potential of N-methyl-1-(thien-2-ylmethyl)piperid-4-ylmethylamine: A Comprehensive Overview
The compound N-methyl-1-(thien-2-ylmethyl)piperid-4-ylmethylamine (CAS No. 930111-07-2) has emerged as a significant molecule in the field of organic chemistry and materials science. This compound, characterized by its unique structure and functional groups, has garnered attention for its potential applications in drug development, catalysis, and advanced materials. Recent studies have highlighted its role in enhancing the performance of certain chemical processes and its ability to serve as a building block for more complex molecular architectures.
N-methyl-1-(thien-2-ylmethyl)piperid-4-ylmethylamine is a derivative of piperidine, a six-membered saturated ring with one nitrogen atom. The molecule incorporates a thienyl group (a five-membered aromatic ring with two double bonds and one sulfur atom) attached to a methyl group, which is further connected to the piperidine ring. The presence of the thienyl group introduces unique electronic properties, making this compound highly versatile in various chemical reactions. Additionally, the methylamino group attached to the piperidine ring contributes to its ability to act as a nucleophile or base in organic transformations.
Recent research has focused on the synthesis and characterization of N-methyl derivatives of piperidine-based compounds. These studies have revealed that the methyl group on the nitrogen atom significantly influences the compound's reactivity and stability. For instance, the methylamino group enhances the molecule's ability to participate in hydrogen bonding, which is crucial for its role in biological systems or as a catalyst in industrial processes.
The thienyl group in N-methyl derivatives has been shown to exhibit interesting electronic properties due to its aromaticity and sulfur atom. This makes it an attractive component for use in semiconducting materials or as a ligand in coordination chemistry. Recent advancements in materials science have explored the use of such compounds as precursors for metal-free catalysts or as components in organic light-emitting diodes (OLEDs), where their electronic properties can be tuned for specific applications.
In terms of synthesis, N-methyl derivatives like this compound can be prepared through various methods, including alkylation, amidation, or reductive amination. Researchers have optimized these methods to improve yields and reduce side reactions. For example, recent studies have demonstrated that using microwave-assisted synthesis can significantly accelerate the formation of such compounds while maintaining high purity levels.
The application of N-methyl derivatives extends into drug discovery as well. The piperidine ring is a common structural motif found in many bioactive compounds, including pharmaceutical agents. The addition of a thienyl group introduces new pharmacophores that can enhance binding affinity or selectivity towards specific biological targets. Recent computational studies have modeled this compound's interaction with various enzymes and receptors, providing insights into its potential therapeutic applications.
Moreover, N-methyl derivatives have been investigated for their role in asymmetric catalysis. The chiral environment provided by the piperidine ring can facilitate enantioselective reactions, making this compound a valuable tool in synthesizing chiral pharmaceuticals or agrochemicals. Recent reports highlight its use as an organocatalyst in aldol reactions and Michael additions, where it demonstrates high enantioselectivity under mild conditions.
In conclusion, N-methyl derivatives like N-methyl-1-(thien-2-ylmethyl)piperid-4-ylmethylamine represent a promising class of compounds with diverse applications across multiple disciplines. Their unique structural features and functional groups make them ideal candidates for advancing chemical research and industrial processes. As ongoing studies continue to uncover new properties and uses for these molecules, their significance in modern chemistry is expected to grow further.
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